molecular formula C9H14O4 B13965620 4,5-Epoxy-2-(2,3-epoxypropyl)valeric acid, methyl ester CAS No. 63041-05-4

4,5-Epoxy-2-(2,3-epoxypropyl)valeric acid, methyl ester

Cat. No.: B13965620
CAS No.: 63041-05-4
M. Wt: 186.20 g/mol
InChI Key: ILJVOXGLNJDLIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Epoxy-2-glycidylvaleric acid methyl ester is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of an epoxy group and a glycidyl group attached to a valeric acid methyl ester backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Epoxy-2-glycidylvaleric acid methyl ester typically involves the reaction of glycidyl compounds with valeric acid derivatives under controlled conditions. One common method includes the epoxidation of 2-glycidylvaleric acid methyl ester using peracids or other oxidizing agents. The reaction conditions often require careful temperature control and the use of solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of 4,5-Epoxy-2-glycidylvaleric acid methyl ester may involve large-scale batch or continuous processes. These methods often utilize advanced catalytic systems and optimized reaction parameters to achieve efficient production. The use of automated systems and real-time monitoring ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4,5-Epoxy-2-glycidylvaleric acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Peracids, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4,5-Epoxy-2-glycidylvaleric acid methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Epoxy-2-glycidylvaleric acid methyl ester involves its reactive functional groups. The epoxy group can undergo ring-opening reactions, leading to the formation of covalent bonds with nucleophiles. This reactivity is harnessed in various applications, such as cross-linking in polymers and biomaterials. The glycidyl group also contributes to its reactivity, allowing for further functionalization and modification .

Comparison with Similar Compounds

Similar Compounds

    4,5-Epoxy-2-glycidylvaleric acid: Lacks the methyl ester group but shares similar reactivity.

    2-Glycidylvaleric acid methyl ester: Contains a glycidyl group but lacks the epoxy group.

    Epoxyvaleric acid methyl ester: Contains an epoxy group but lacks the glycidyl group.

Uniqueness

4,5-Epoxy-2-glycidylvaleric acid methyl ester is unique due to the presence of both epoxy and glycidyl groups, which confer distinct reactivity and versatility. This dual functionality makes it particularly valuable in applications requiring cross-linking and functionalization .

Properties

CAS No.

63041-05-4

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

methyl 3-(oxiran-2-yl)-2-(oxiran-2-ylmethyl)propanoate

InChI

InChI=1S/C9H14O4/c1-11-9(10)6(2-7-4-12-7)3-8-5-13-8/h6-8H,2-5H2,1H3

InChI Key

ILJVOXGLNJDLIE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1CO1)CC2CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.